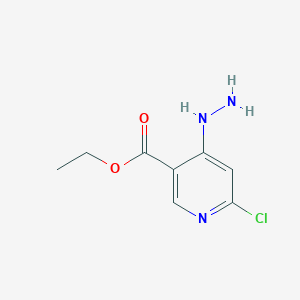
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate
概要
説明
“4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate” is a chemical compound with the CAS Number: 500789-41-3 and Linear Formula: C11H19NO5 . It has a molecular weight of 245.28 .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . The reaction mixture is stirred at room temperature for 15 hours .Molecular Structure Analysis
The InChI Code of the compound is 1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid, semi-solid, or liquid at room temperature . It should be stored in a dry environment at 2-8°C .科学的研究の応用
Thermochromic Properties and Synthesis
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate has been utilized in the synthesis of compounds exhibiting thermochromic properties. A notable example is the study by Komissarov et al. (1991), where the oxidation of a related compound led to the formation of a product that exhibited thermochromism due to its dissociation into morpholine.
Novel Synthesis of Morpholine Derivatives
D'hooghe et al. (2006) explored the synthesis of morpholine derivatives using 1-tert-Butyl-2-(allyloxymethyl)aziridine, leading to the creation of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. This research highlights the potential of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate in synthesizing novel morpholine compounds with potential applications in various fields. (D’hooghe et al., 2006)
Antimicrobial Evaluation
Nagavelli et al. (2014) conducted a study focusing on the antimicrobial properties of amides synthesized from Thiomorpholine carboxylate. Their research indicates the relevance of 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate in producing compounds with potential antimicrobial applications. (Nagavelli et al., 2014)
Mass Spectrometry Studies
The behavior of compounds related to 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate under mass spectrometry conditions has been studied by Vul'fson et al. (1967). This research provides insights into the morpholinization of certain acids and their esters, highlighting the chemical behavior of morpholine derivatives. (Vul'fson et al., 1967)
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
特性
IUPAC Name |
4-O-tert-butyl 2-O-methyl morpholine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYWKZWSSFEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730320 | |
| Record name | 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | |
CAS RN |
500789-41-3 | |
| Record name | 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

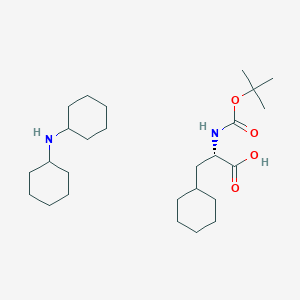
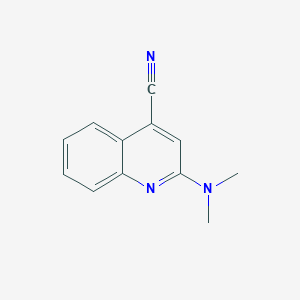
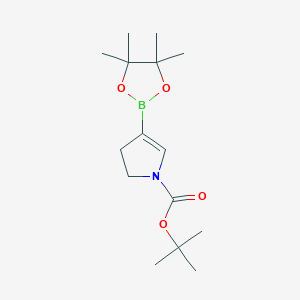
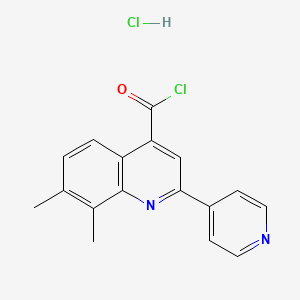
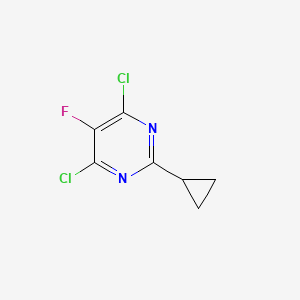
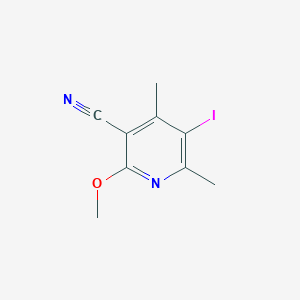
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
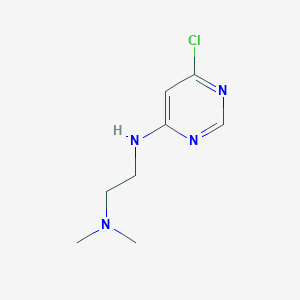
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
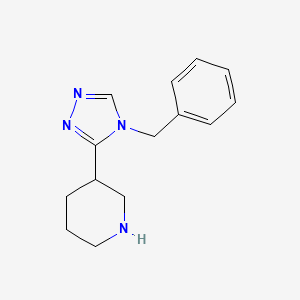

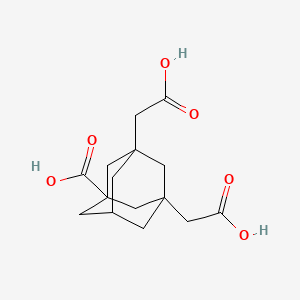
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
